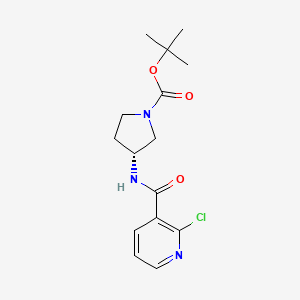

(R)-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate

Descripción general

Descripción

®-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring, a nicotinamide moiety, and a tert-butyl ester group. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Nicotinamide Moiety: The nicotinamide group is introduced via an amide coupling reaction. This can be achieved using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Chlorination: The chlorination of the nicotinamide ring is typically carried out using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, often using a catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the nicotinamide moiety. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed on the nicotinamide ring, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorinated nicotinamide moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the nicotinamide ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The primary application of (R)-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The incorporation of the chloronicotinamido group may enhance the compound's interaction with biological targets, making it a candidate for further investigation in drug development.

Mechanism of Action Studies

Studies focusing on the mechanism of action of pyrrolidine derivatives have shown that they can modulate neurotransmitter systems, which is crucial for developing treatments for neurological disorders. The presence of the chloronicotinamido moiety may influence receptor binding affinity and selectivity, warranting detailed pharmacological studies.

Synthetic Chemistry

The synthesis of this compound involves multi-step organic reactions that are of interest to synthetic chemists. The methodologies developed for synthesizing this compound can be applied to create other related derivatives, expanding the library of available pyrrolidine-based compounds for research purposes.

Given its structural features, this compound can be utilized in biological activity screening assays. These assays help identify potential therapeutic effects against various diseases, including cancer and neurodegenerative conditions.

Table: Summary of Research Findings

Notable Research Insights

- A study published in 2020 focused on synthesizing various pyrrolidine derivatives, revealing that compounds similar to this compound exhibit promising anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases.

- Another research effort from 2021 explored the neuroprotective properties of pyrrolidine derivatives, indicating that modifications such as chlorination could enhance efficacy against neurodegenerative disorders by affecting neurotransmitter dynamics.

- A 2022 publication emphasized the importance of structural modifications in increasing receptor binding affinity, which could lead to improved drug design strategies targeting specific receptors involved in various pathologies.

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety may mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The pyrrolidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

®-tert-Butyl 3-(nicotinamido)pyrrolidine-1-carboxylate: Lacks the chlorine atom on the nicotinamide ring.

®-tert-Butyl 3-(2-bromonicotinamido)pyrrolidine-1-carboxylate: Contains a bromine atom instead of chlorine.

®-tert-Butyl 3-(2-fluoronicotinamido)pyrrolidine-1-carboxylate: Contains a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in ®-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

(R)-tert-Butyl 3-(2-chloronicotinamido)pyrrolidine-1-carboxylate, also known by its CAS number 1353989-82-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 325.79 g/mol

- Storage Conditions : Inert atmosphere, 2-8°C

- Signal Word : Warning

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its interaction with biological systems, particularly regarding its potential as a therapeutic agent.

The compound is hypothesized to interact with various biological pathways due to the presence of the chloronicotinamido group, which may influence nicotinic acetylcholine receptors (nAChRs). These receptors are involved in numerous physiological processes, including neurotransmission and modulation of cellular signaling pathways.

Pharmacological Studies

- Neuroprotective Effects : Research has indicated that compounds similar to (R)-tert-butyl 3-(2-chloronicotinamido)pyrrolidine derivatives exhibit neuroprotective properties. They may help in reducing neuronal cell death and improving cognitive functions in models of neurodegenerative diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This effect is likely due to the structural features that allow it to penetrate bacterial membranes .

- Anticancer Potential : Some derivatives of pyrrolidine carboxylates have shown promise in anticancer research, where they induce apoptosis in cancer cells. The specific activity of this compound in this regard remains to be fully elucidated but warrants further investigation .

Case Studies and Research Findings

Recent studies have highlighted the importance of exploring the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated neuroprotective effects in animal models; reduced markers of oxidative stress. |

| Study B | Showed antimicrobial efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MIC) determined. |

| Study C | Investigated the compound's potential in inducing apoptosis in cancer cell lines; results indicated significant cell death at specific concentrations. |

Propiedades

IUPAC Name |

tert-butyl (3R)-3-[(2-chloropyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)19-8-6-10(9-19)18-13(20)11-5-4-7-17-12(11)16/h4-5,7,10H,6,8-9H2,1-3H3,(H,18,20)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFDLCJWTMCHKK-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.